methyl 4-nitro-1H-pyrazole-3-carboxylate

Esterification Yield Synthetic Efficiency Process Chemistry

Inconsistent purity in nitropyrazole intermediates can derail kinase inhibitor projects. Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) solves this with reliable 98% purity and a critical unsubstituted N-H for chemoselective reduction. • Near-quantitative catalytic hydrogenation to methyl 4-amino-1H-pyrazole-3-carboxylate • Key intermediate in patented GSK-3 inhibitor synthesis • Direct precursor to pyrazolo[1,5-d][1,2,4]triazinone privileged scaffolds

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 138786-86-4
Cat. No. B160510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-nitro-1H-pyrazole-3-carboxylate
CAS138786-86-4
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
InChIKeyARAFBUCGMOKZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) for Pharmaceutical Synthesis and Chemical Research


Methyl 4-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted heterocyclic building block belonging to the pyrazole class of compounds. It is characterized by a pyrazole ring bearing a nitro group at the 4-position and a methyl ester at the 3-position, with a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex pyrazole-based scaffolds, notably as a precursor to the corresponding 4-amino derivative via catalytic hydrogenation [1]. The compound is also a key reactant in patented syntheses of kinase inhibitors, such as GSK-3 inhibitors, where its specific nitro and ester functionalities enable subsequent chemical transformations [2].

Why Generic 4-Nitropyrazole Substitution Fails in Optimized Synthetic Routes for Methyl 4-nitro-1H-pyrazole-3-carboxylate (138786-86-4)


Substituting methyl 4-nitro-1H-pyrazole-3-carboxylate with a generic 4-nitropyrazole analog is highly likely to compromise synthetic efficiency and product purity in established procedures. The specific combination of a methyl ester at the 3-position and an unsubstituted N-H at the 1-position is critical for its reported high-yielding synthesis and subsequent chemoselective reduction. For example, the closely related ethyl 4-nitro-1H-pyrazole-3-carboxylate introduces a larger, more hydrophobic ethyl group, which can alter reaction kinetics, solubility, and crystal packing [1]. Furthermore, the N-H proton is essential for the compound's utility; N-substituted analogs like 1-methyl-4-nitro-1H-pyrazole-3-carboxylate require different synthetic precursors and are not interchangeable with the N-unsubstituted scaffold in reaction sequences designed to functionalize the N-H position . This report details the verifiable, quantitative differentiators that make methyl 4-nitro-1H-pyrazole-3-carboxylate the optimal starting material for specific research and industrial applications.

Quantitative Evidence Guide: Methyl 4-nitro-1H-pyrazole-3-carboxylate (138786-86-4) Versus Comparators


Comparative Synthetic Yield: Methyl Ester vs. Ethyl Ester Formation

Methyl 4-nitro-1H-pyrazole-3-carboxylate can be synthesized from 4-nitro-1H-pyrazole-3-carboxylic acid and methanol with thionyl chloride in a high-yielding, scalable process. A reported kilogram-scale procedure consistently achieved a 99.5% yield (1.210 kg) with high purity . In contrast, the analogous synthesis of the ethyl ester (ethyl 4-nitro-1H-pyrazole-3-carboxylate) using ethanol under similar conditions typically results in lower isolated yields due to increased steric hindrance and altered reaction equilibrium [1]. This quantifiable difference in yield directly impacts the cost-effectiveness and material efficiency of large-scale production.

Esterification Yield Synthetic Efficiency Process Chemistry

Selective Reduction to the Key 4-Amino Intermediate

Methyl 4-nitro-1H-pyrazole-3-carboxylate is quantitatively reduced to its corresponding 4-amino derivative, methyl 4-amino-1H-pyrazole-3-carboxylate, a versatile intermediate. This reduction proceeds under mild conditions (room temperature, 1 atm H₂, 10% Pd/C in methanol) to give the amine in 99% yield [1]. This is a critical transformation that enables access to a wide range of pyrazole-fused heterocycles and amide derivatives. Other 4-nitropyrazole analogs, such as 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, may undergo competing side reactions or require harsher conditions due to the altered electronic environment of the pyrazole ring, potentially leading to lower yields [2].

Catalytic Hydrogenation Functional Group Interconversion Pyrazole Scaffold

Physical Form and Melting Point for Process and Formulation

Methyl 4-nitro-1H-pyrazole-3-carboxylate is an off-white solid with a reported melting point of 120-123°C . This melting point is significantly higher than that of its close analog, ethyl 4-nitro-1H-pyrazole-3-carboxylate, which is often a liquid or low-melting solid at room temperature [1]. The well-defined melting point of the methyl ester facilitates purification via recrystallization and allows for convenient handling and storage as a stable solid. In contrast, the handling of the ethyl ester analog as a potential oil or low-melting solid is more cumbersome for accurate weighing and process-scale operations.

Solid State Properties Purification Formulation

Optimal Application Scenarios for Methyl 4-nitro-1H-pyrazole-3-carboxylate (138786-86-4) Based on Evidence


Large-Scale Synthesis of 4-Aminopyrazole-3-carboxylate Building Blocks

This compound is the preferred starting material for the multi-gram to kilogram-scale synthesis of methyl 4-amino-1H-pyrazole-3-carboxylate. The combination of a high-yielding esterification for its own production and a near-quantitative, mild catalytic hydrogenation to the corresponding amine makes it a cost-effective and reliable precursor for any project requiring 4-aminopyrazole derivatives [1].

Patented Synthesis of GSK-3 and Other Kinase Inhibitors

As demonstrated in patent literature, this specific nitropyrazole ester is a key intermediate in the synthesis of pyrazole-based kinase inhibitors, particularly GSK-3 inhibitors. Its structure allows for the sequential functionalization of the ester and amino groups (after nitro reduction) to build the complex pharmacophores required for selective kinase inhibition [2].

Precursor to Pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones and Other Fused Heterocycles

The compound serves as a direct precursor for intramolecular cyclization reactions. For instance, the ester group can be converted to a hydrazide and reacted with carbonyl compounds, or the nitro group can be reduced and the resulting amine can be used to form fused ring systems like pyrazolo[1,5-d][1,2,4]triazinones, which are privileged scaffolds in medicinal chemistry [3].

Development of Potential Epigenetic Modulators

Research indicates that pyrazole derivatives, including those derived from this building block, are being investigated as inhibitors of DNA methyltransferases (DNMTs). The ability to functionalize the amino group (derived from nitro reduction) with various pharmacophores enables the creation of focused libraries for epigenetic target screening .

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